Cas no 1352498-86-2 (1-Ethyl-2-piperazin-1-yl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl)
1-Ethyl-2-piperazin-1-yl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl Chemical and Physical Properties
Names and Identifiers
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- 1-Ethyl-2-piperazin-1-yl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl
- Piperazine, 1-[3-(1-ethyl-2-piperidinyl)-2-pyridinyl]-
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- Inchi: 1S/C16H26N4/c1-2-19-11-4-3-7-15(19)14-6-5-8-18-16(14)20-12-9-17-10-13-20/h5-6,8,15,17H,2-4,7,9-13H2,1H3
- InChI Key: VCOMEWIGXBHYGH-UHFFFAOYSA-N
- SMILES: N1(C2=NC=CC=C2C2CCCCN2CC)CCNCC1
1-Ethyl-2-piperazin-1-yl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM495383-1g |
1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine |
1352498-86-2 | 97% | 1g |
$1061 | 2023-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD611391-1g |
1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine |
1352498-86-2 | 97% | 1g |
¥7343.0 | 2023-04-10 |
1-Ethyl-2-piperazin-1-yl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 1-Ethyl-2-piperazin-1-yl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl
Professional Introduction to Compound with CAS No. 1352498-86-2 and Product Name: 1-Ethyl-2-piperazin-1-yl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl
Compound with the CAS number 1352498-86-2 and the product name 1-Ethyl-2-piperazin-1-yl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The unique structural framework of this compound, featuring a piperazine moiety and a bipyridine core, makes it a promising candidate for further exploration in various therapeutic areas.
The 1-Ethyl-2-piperazin-1-yl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl structure is characterized by its rigid bicyclic system, which contributes to its stability and reactivity. The presence of the piperazine ring introduces a nitrogen-rich environment that can interact with biological targets in multiple ways. This feature is particularly advantageous in the design of small-molecule drugs, as it allows for the formation of hydrogen bonds and other non-covalent interactions with biological receptors.
In recent years, there has been a growing interest in developing novel compounds that can modulate neurotransmitter systems. The bipyridine moiety in this compound is known to exhibit strong binding affinity for various neurological targets. This property has made it a valuable scaffold for the development of drugs targeting conditions such as depression, schizophrenia, and neurodegenerative diseases. The hexahydro prefix indicates the presence of a six-membered saturated ring system, which further enhances the compound's solubility and bioavailability.
One of the most exciting aspects of this compound is its potential application in the treatment of central nervous system (CNS) disorders. The combination of the piperazine and bipyridine moieties creates a versatile pharmacophore that can interact with multiple receptors simultaneously. This polypharmacicity is increasingly recognized as a key strategy in drug design, as it can lead to more comprehensive therapeutic effects with fewer side effects.
Recent studies have demonstrated that derivatives of 1-Ethyl-2-piperazin-1-yl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl exhibit significant activity against serotonin receptors. Serotonin is a critical neurotransmitter involved in mood regulation, appetite control, and sleep patterns. Therefore, compounds that can modulate serotonin receptor activity are of great interest in the treatment of psychiatric disorders. The structural features of this compound make it an excellent candidate for further development as a serotonin receptor modulator.
Another area where this compound shows promise is in the treatment of cardiovascular diseases. The bipyridine core is known to interact with calcium channels in cardiac muscle cells. By modulating these channels, 1-Ethyl-2-piperazin-1-yl-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl derivatives have the potential to improve cardiac function and treat conditions such as hypertension and arrhythmias. Preliminary research indicates that this compound can enhance calcium influx into cardiac cells without causing significant side effects.
The synthesis of 1-Ethyl-2-piperazin-1-yl-1,2,3,4,5,6-hexahydro-[2[3]]bipyridinyl involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include cyclization reactions to form the bipyridine core followed by functionalization at the piperazine ring. Advanced synthetic techniques such as transition metal catalysis have been employed to improve efficiency and minimize byproduct formation.
In conclusion, 1352498[86]-[86] [CAS No.] [Product Name] represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties. However, 1352498[86]-[86] [CAS No.] [Product Name] holds great promise for the development of novel treatments for CNS disorders, cardiovascular diseases, and other conditions where modulation of neurotransmitter systems is beneficial.
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